molecular formula C21H21N3O5S2 B2641624 (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-11-7

(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2641624
CAS No.: 865199-11-7
M. Wt: 459.54
InChI Key: SRQTYWAXWBVYCR-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring, a sulfamoyl group, and a tetrahydronaphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the sulfamoyl group, and the coupling with the tetrahydronaphthalene moiety. Common reagents used in these reactions include sulfur, amines, and various carbonyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as:

    Preparation of intermediates: Synthesizing key intermediates separately before combining them in the final step.

    Coupling reactions: Using coupling agents to join the intermediates under controlled conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins, enzymes, or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, materials, or as a catalyst in specific reactions. Its unique properties may offer advantages in certain manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
  • (Z)-ethyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
  • (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)propionate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-29-19(25)12-24-17-9-8-16(31(22,27)28)11-18(17)30-21(24)23-20(26)15-7-6-13-4-2-3-5-14(13)10-15/h6-11H,2-5,12H2,1H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQTYWAXWBVYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.